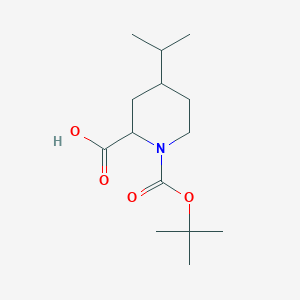

1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H25NO4 |

|---|---|

Molecular Weight |

271.35 g/mol |

IUPAC Name |

1-[(2-methylpropan-2-yl)oxycarbonyl]-4-propan-2-ylpiperidine-2-carboxylic acid |

InChI |

InChI=1S/C14H25NO4/c1-9(2)10-6-7-15(11(8-10)12(16)17)13(18)19-14(3,4)5/h9-11H,6-8H2,1-5H3,(H,16,17) |

InChI Key |

IQDMTHKKMLZZNV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCN(C(C1)C(=O)O)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid typically involves the protection of the amine group of 4-isopropylpiperidine-2-carboxylic acid with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or with mild heating.

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to remove the Boc protecting group, yielding the free amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of suitable bases.

Major Products Formed

The major products formed from these reactions include the free amine after Boc deprotection, oxidized derivatives, and substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been investigated for their potential as therapeutic agents in treating conditions such as:

- Anticoagulants : This compound is a precursor for the synthesis of direct Factor Xa inhibitors, which are crucial in anticoagulation therapy. For instance, the synthesis of Eribaxaban, a direct Factor Xa inhibitor, utilizes this compound as a key intermediate .

Organic Synthesis

The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis due to its stability and ease of removal. This compound facilitates:

- Peptide Synthesis : The Boc group protects amine functionalities during peptide coupling reactions, allowing for selective modifications without affecting other reactive sites. This is particularly useful in synthesizing complex peptides and amino acids .

Structural Biology

Research has shown that derivatives of this compound can adopt specific conformations that are critical for biological activity. For instance:

- Crystal Structure Analysis : Studies have demonstrated that the crystal structures of related compounds exhibit specific dihedral angles and conformations that influence their biological interactions .

Case Study 1: Synthesis of Eribaxaban

In a study published in Nature, researchers synthesized Eribaxaban using this compound as an intermediate. The study highlighted the efficiency of this compound in producing high-affinity inhibitors for human Factor Xa, demonstrating its significance in developing anticoagulant therapies .

Case Study 2: Anti-inflammatory Activity

A series of studies investigated the anti-inflammatory properties of piperidine derivatives, including those derived from this compound. These studies employed animal models to assess the efficacy of these compounds against inflammation, showing promising results comparable to established anti-inflammatory drugs like indomethacin .

Data Tables

| Application Area | Compound Used | Key Findings |

|---|---|---|

| Medicinal Chemistry | Eribaxaban | High-affinity direct Factor Xa inhibitor |

| Organic Synthesis | Peptide Synthesis | Effective protection of amine functionalities |

| Structural Biology | Crystal Structure Analysis | Specific conformations critical for biological activity |

| Anti-inflammatory Studies | Piperidine Derivatives | Comparable efficacy to indomethacin in reducing inflammation |

Mechanism of Action

The mechanism of action of 1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid primarily involves the protection of amine groups. The Boc group is introduced to the amine functionality, rendering it less reactive and allowing for selective reactions to occur on other parts of the molecule . The Boc group can be removed under acidic conditions, regenerating the free amine and enabling further chemical transformations.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is part of a broader class of BOC-protected piperidine and spirocyclic carboxylic acids. Key structural analogs include:

| CAS No. | Compound Name | Substituent (Position 4) | Molecular Formula | Molecular Weight (g/mol) | Similarity Score |

|---|---|---|---|---|---|

| 1262396-32-6 | 1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid | Isopropyl | C₁₆H₂₇NO₄ | 305.39 | Reference |

| 261777-31-5 | 1-(tert-Butoxycarbonyl)-4-phenylpiperidine-2-carboxylic acid | Phenyl | C₁₇H₂₃NO₄ | 305.37 | 0.98 |

| 155302-06-0 | 1-(tert-Butoxycarbonyl)-4,4-dimethylpiperidine-2-carboxylic acid | Dimethyl | C₁₃H₂₃NO₄ | 265.33 | 0.98 |

| 1373028-01-3 | 5-(tert-Butoxycarbonyl)-5-azaspiro[2.5]octane-6-carboxylic acid | Spirocyclic | C₁₃H₂₁NO₄ | 255.31 | 0.98 |

Similarity scores are derived from structural alignment algorithms, with 1.0 indicating identical structures .

Structural and Physicochemical Properties

- Steric Effects: The isopropyl group in the target compound introduces moderate steric hindrance compared to the phenyl group in CAS 261777-31-5, which may reduce reactivity in nucleophilic substitutions but improve solubility in nonpolar solvents .

- Lipophilicity : The phenyl analog (logP ~2.1) is more hydrophobic than the isopropyl derivative (logP ~1.8), impacting membrane permeability and metabolic stability in drug candidates .

Pharmacological Relevance

- Isopropyl Derivative : Enhanced metabolic stability over phenyl analogs due to reduced cytochrome P450 interaction, making it favorable for prolonged-action therapeutics .

- Spirocyclic Analog : Unique 3D geometry improves selectivity for G-protein-coupled receptors (GPCRs) in neurological drug candidates .

Biological Activity

1-(tert-Butoxycarbonyl)-4-isopropylpiperidine-2-carboxylic acid, commonly referred to as Boc-piperidine carboxylic acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, toxicity profiles, and relevant case studies.

- Chemical Formula : C11H19NO4

- Molecular Weight : 229.27 g/mol

- CAS Number : 28697-17-8

- Structure : The compound features a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group, which are critical for its biological interactions.

Pharmacological Activity

The biological activity of this compound can be categorized into several key areas:

1. Antimicrobial Activity

Research indicates that compounds with piperidine structures often exhibit antimicrobial properties. A study demonstrated that derivatives of piperidine could inhibit the growth of various bacterial strains, suggesting that this compound may possess similar properties due to its structural characteristics.

2. Cytotoxicity

Cytotoxic assays have shown that Boc-piperidine derivatives can induce apoptosis in cancer cell lines. In vitro studies demonstrated that the compound could reduce cell viability in human cancer cells, indicating potential as an anticancer agent.

3. Neuroprotective Effects

Preliminary research suggests that certain piperidine derivatives may have neuroprotective effects. The mechanism is thought to involve modulation of neurotransmitter systems, which could be beneficial in neurodegenerative diseases.

Toxicity Profile

Understanding the toxicity of this compound is crucial for its development as a therapeutic agent. Toxicological studies indicate:

- Acute Toxicity : Limited acute toxicity has been reported in animal models, with high doses showing no significant adverse effects.

- Chronic Toxicity : Long-term exposure studies are necessary to fully understand the chronic effects and establish safe dosage levels.

Case Studies

Several case studies highlight the biological activity of similar compounds and provide insights into the potential applications of Boc-piperidine derivatives:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.